molecular formula C19H20ClN B195618 Desmethyl Cyclobenzaprine Hydrochloride CAS No. 438-59-5

Desmethyl Cyclobenzaprine Hydrochloride

Cat. No.: B195618
CAS No.: 438-59-5
M. Wt: 297.8 g/mol
InChI Key: UZMPCPFDZYTEJG-UHFFFAOYSA-N
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Description

Desmethyl Cyclobenzaprine Hydrochloride is a chemical compound with the molecular formula C19H20ClN and a molecular weight of 297.82 g/mol . . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Safety and Hazards

The compound is classified as having acute toxicity - Category 4, Oral. It is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is harmful if swallowed and causes damage to organs . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Desmethyl Cyclobenzaprine Hydrochloride, also known as N 7068 hydrochloride or 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride, primarily targets the 5-HT2 receptor . This receptor plays a crucial role in the central nervous system, influencing various biological and neurological processes.

Mode of Action

This compound acts as an antagonist at the 5-HT2 receptor . It works by blocking the receptor, thereby inhibiting the normal function of the serotonin neurotransmitter. This action results in the relief of muscle spasms .

Biochemical Pathways

It is known that the compound’s antagonistic action on the 5-ht2 receptor can affect various downstream effects related to the function of the serotonin neurotransmitter in the brain .

Pharmacokinetics

The pharmacokinetics of this compound involve several key aspects:

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of muscle spasms. By blocking the 5-HT2 receptor, the compound inhibits the action of serotonin, a neurotransmitter that can cause muscle contractions. This leads to a decrease in muscle spasms and associated pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level and presence of certain excipients can affect the permeation of the compound . Additionally, the compound’s metabolism can be affected by the presence of other drugs that inhibit or induce the CYP3A4 and CYP1A2 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Cyclobenzaprine Hydrochloride involves the reaction of 5H-dibenzo(a,d)cycloheptene with propylamine and methyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Desmethyl Cyclobenzaprine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Properties

CAS No.

438-59-5

Molecular Formula

C19H20ClN

Molecular Weight

297.8 g/mol

IUPAC Name

methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium;chloride

InChI

InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H

InChI Key

UZMPCPFDZYTEJG-UHFFFAOYSA-N

SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Canonical SMILES

C[NH2+]CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-]

Appearance

White to Off-White Solid

melting_point

175-177°C

438-59-5

Pictograms

Irritant; Environmental Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

303-50-4 (free base)

Synonyms

3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine Hydrochloride;  10,11-Didehydronortriptyline Hydrochloride;  N 7068 Hydrochloride;  Norproheptatriene Hydrochloride;  Ro 4-6011

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl Cyclobenzaprine Hydrochloride
Reactant of Route 2
Desmethyl Cyclobenzaprine Hydrochloride
Reactant of Route 3
Desmethyl Cyclobenzaprine Hydrochloride
Reactant of Route 4
Desmethyl Cyclobenzaprine Hydrochloride
Reactant of Route 5
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Desmethyl Cyclobenzaprine Hydrochloride
Reactant of Route 6
Desmethyl Cyclobenzaprine Hydrochloride

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